molecular formula C4H5F3O2 B1295198 2,2,2-Trifluoroethyl acetate CAS No. 406-95-1

2,2,2-Trifluoroethyl acetate

Cat. No.: B1295198
CAS No.: 406-95-1
M. Wt: 142.08 g/mol
InChI Key: ZOWSJJBOQDKOHI-UHFFFAOYSA-N
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Description

Trifluoroethyl acetate is an organic compound with the chemical formula C5H7F3O2. It is a colorless liquid with a characteristic odor and is known for its applications in various fields, including organic synthesis and industrial processes. The compound is part of the trifluoroacetate group and is characterized by the presence of a trifluoromethyl group attached to an acetate moiety .

Mechanism of Action

Target of Action

The primary target of 2,2,2-Trifluoroethyl acetate (TFEAc) is the lithium-ion battery. It serves as an electrolyte solvent in these batteries .

Mode of Action

TFEAc interacts with lithium ions in the battery. The weak solvation ability of TFEAc (predicted Gutmann donor number of 9.1) leads to the formation of contact ion pair complexes [Li (TFEAc) 2 (TFSA)] in binary LiTFSA/TFEAc solutions . The addition of ethylene carbonate (EC) to the TFEAc electrolyte changes the structure of the lithium-ion complex. Lithium ions coordinate with each TFEAc, EC, and TFSA component to produce [Li (TFEAc) (EC) (TFSA)] as the main species .

Biochemical Pathways

The lithium ions interact with the TFEAc in the electrolyte solution, affecting the battery’s electrochemical and structural characteristics .

Pharmacokinetics

TFEAc has a molecular weight of 142.08, a density of 1.258 g/cm3, and a boiling point of 78 °C . It is soluble in water (16 g/L at 25°C) and organic solvents such as alcohols and ethers .

Result of Action

The use of TFEAc as an electrolyte solvent in lithium-ion batteries results in improved cycle life and C-rate of a NMC622/graphite cell when cycled at -20 °C and -40 °C, respectively . In addition to superior low-temperature performance, the electrolyte is nonflammable and tolerant for high voltage charging, all owing to its fluorine content .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TFEAc. For example, it is flammable and should be kept away from sources of ignition . It also has a certain volatility, so inhalation or skin contact should be avoided during handling . Its placement and use should be away from fire and heat sources . Proper storage is necessary to avoid reactions with oxidizers, strong acids, or strong bases .

Biochemical Analysis

Biochemical Properties

2,2,2-Trifluoroethyl acetate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to form complexes with Lewis bases through hydrogen bonding, which can influence the stability and activity of these biomolecules . The compound’s trifluoroethyl group can also participate in nucleophilic substitution reactions, making it a versatile reagent in biochemical studies.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the function of specific enzymes and proteins, leading to changes in cellular activities. For example, it can modulate the activity of enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s trifluoroethyl group can interact with active sites of enzymes, altering their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes. Toxic or adverse effects have been observed at high doses, including potential damage to specific tissues or organs. It is important to determine the threshold effects and safe dosage levels in animal studies to avoid toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing the overall metabolic flux. The compound’s trifluoroethyl group can be metabolized through oxidation or reduction reactions, leading to the formation of different metabolites. These metabolic pathways can affect the levels of specific metabolites within the cell, thereby influencing cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can be transported through specific transporters or binding proteins, which can influence its localization and accumulation. The distribution of this compound within different cellular compartments can affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoroethyl acetate can be synthesized through several methods. One common method involves the reaction of trifluoroacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds as follows:

CF3COOH+C2H5OHCF3COOC2H5 \text{CF}_3\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CF}_3\text{COOC}_2\text{H}_5 CF3​COOH+C2​H5​OH→CF3​COOC2​H5​

Properties

IUPAC Name

2,2,2-trifluoroethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O2/c1-3(8)9-2-4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWSJJBOQDKOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60193609
Record name 2,2,2-Trifluoroethyl acetate
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Molecular Weight

142.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406-95-1
Record name 2,2,2-Trifluoroethyl acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifluoroethyl acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14629
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 2,2,2-Trifluoroethyl acetate
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Record name 2,2,2-Trifluoroethyl Acetate
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Record name 2,2,2-TRIFLUOROETHYL ACETATE
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Synthesis routes and methods I

Procedure details

85 g (0.85 mol) of trifluoroethanol and 80 ml of diethyl ether were poured to a four-neck flask of 2 liter, and further 129 g (1.27 mmol/1.49 eq) of triethylamine was added thereto. Then, the resultant mixture was ice-cooled and stirred while dropping a solution diluting 100 g (1.27 mol/1.49 eq) of acetyl chloride with 80 ml of diethyl ether by dropping funnel. While dropping, the temperature of the resultant reacted solution was kept between 27 to 35° C. The period of time for dropping was 20 minutes. After that, the resultant mixed solution was stirred for 1.5 hours at room temperature and 350 ml of water was added, then, the reaction was completed. Subsequently, an organic phase was separated by the separatory funnel and dried using magnesium sulfate. Thereafter, purification by distilling was conducted to obtain 88 g of 2,2,2-trifluoroethyl acetate (CH3COOCH2CF3) of which yield was 72.9%.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
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resultant mixture
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100 g
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80 mL
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350 mL
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reactant
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Synthesis routes and methods II

Procedure details

A pressure vessel containing 8009 g of powdered potassium acetate was heated to 140° C. and evacuated to a pressure of 0.4 mm Hg for 4 hrs. removing 87 grams of water and acetic acid. To the remaining potassium acetate (7922 g, 80.7 mols) 11,800 g of N-methyl-2-pyrrolidone (NMP) containing 10 parts per million water was added. Then 95 mols of CF3CH2Cl containing 62 parts per million water was also added. As the mixture was heated to 180° C., the pressure rose to about 200 pounds per square inch (psig). For the next 4.3 hours, as the pressure dropped, CF3CH2Cl was added as necessary to keep the pressure near 200 psig. A total of 14,350 g (121.1 mols) of CF3CH2Cl was added to the reactor. After another 6.1 hours at 180° C., the reaction pressure had fallen to 173 psig and appeared to be no longer dropping appreciably. The reaction vessel was cooled to near room temperature and filtered with the filtrate entering a still. The remaining liquid products were washed from the salts on the filter into the still with an additional 65.6 mols of CF3CH2Cl leaving behind 69.3 mols of potassium chloride (85.9% conversion of the potassium acetate) and 0.50 mol of potassium fluoride (0.24% loss based on the reacted CF3CH2Cl). The distillation yielded 111.5 mols of unreacted CF3CH2Cl and 66.1 mols of the CF3CH2O2CCH3 leaving behind 11,655 g of dry NMP to be reused.
Name
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solvent
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Name
potassium acetate
Quantity
8009 g
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Reaction Step Three
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potassium acetate
Quantity
7922 g
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reactant
Reaction Step Four
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Quantity
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121.1 mol
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65.6 mol
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69.3 mol
Type
reactant
Reaction Step Eight
Name
potassium acetate
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0.5 mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 2,2,2-Trifluoroethyl acetate in lithium-ion batteries?

A1: this compound (TFEA) shows promise as a solvent in electrolytes for lithium-ion batteries, particularly for applications requiring high voltage and improved safety. Research suggests that TFEA-containing electrolytes can enhance the stability of LiNi0.8Mn0.1Co0.1O2 cathodes at high voltages (3.0-4.5 V) [, ]. This improved stability is attributed to the formation of a more robust cathode/electrolyte interface that mitigates detrimental side reactions. Additionally, the non-combustible nature of TFEA contributes to the overall safety of the battery system []. Further research highlights the potential of TFEA in enabling fast-charging Li-ion batteries due to its low viscosity and weak solvation properties [, ].

Q2: How does the fluorination of ethyl acetate impact its properties as an electrolyte solvent?

A2: Fluorination significantly alters the properties of ethyl acetate, making it more suitable for lithium-ion battery applications. Specifically, fluorination adjacent to the carbonyl group in this compound (TFEA) leads to a reduced electron density on the carbonyl oxygen []. This weaker Lewis basicity results in weaker binding with Li+ ions, enhancing Li+ diffusivity at low temperatures compared to conventional carbonate electrolytes [].

Q3: Can this compound be used to synthesize other valuable chemicals?

A3: Yes, this compound can be used as a reagent in organic synthesis. One example is its application in the synthesis of [15N]-labeled acetamide and acetonitrile []. This method utilizes the reaction of this compound with 15NH4OH, leading to high yields of the labeled products [].

Q4: What spectroscopic techniques are useful for studying reactions involving this compound?

A4: Both high-resolution and medium-resolution NMR spectroscopy are valuable tools for studying reactions involving this compound. For instance, 1H and 19F medium-resolution NMR (MR-NMR) can be used for online reaction monitoring of the esterification of 2,2,2-trifluoroethanol with acetic acid to produce this compound []. This technique allows for real-time analysis of the reaction mixture without the need for invasive sampling procedures [].

Q5: What are the known fragmentation pathways of the this compound ion in mass spectrometry?

A5: Mass spectrometry studies, specifically using mass-analyzed ion kinetic energy (MIKE) spectrometry, reveal that the metastable ion of this compound ([M+H]+) decomposes primarily through the loss of HF []. This elimination reaction occurs via a 1,2-elimination mechanism, resulting in the formation of a characteristic fragment ion [].

Q6: Are there any environmental concerns associated with this compound?

A6: While this compound offers several advantages in lithium-ion batteries and chemical synthesis, it's crucial to consider its environmental impact. One study investigated the Henry's law constant and hydrolysis rate of this compound to understand its behavior in the atmosphere and water bodies []. This information is essential for assessing its potential environmental risks and developing appropriate mitigation strategies [].

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